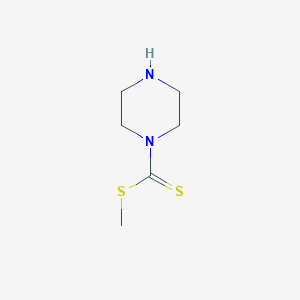

Methyl piperazine-1-carbodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl piperazine-1-carbodithioate is a useful research compound. Its molecular formula is C6H12N2S2 and its molecular weight is 176.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

MPCDT and its metal complexes have been extensively studied for their antimicrobial properties. Research indicates that metal complexes of MPCDT exhibit notable activity against various pathogenic microorganisms, including bacteria and fungi.

- Study Overview : A study evaluated the antimicrobial efficacy of metal complexes formed with MPCDT against Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis using the disk diffusion method. The minimum inhibitory concentration (MIC) values ranged from <8 to 512 µg/mL, with some complexes demonstrating significant inhibition at very low concentrations .

- Case Study : The complex [Mn(4-MPipzcdt)₂(phen)] showed effective inhibition of Candida albicans at a concentration as low as 8 µg/mL, highlighting the potential of MPCDT derivatives in combating antibiotic-resistant strains .

Antitumor Activity

MPCDT derivatives have also been investigated for their antitumor properties. Various studies have synthesized new compounds based on MPCDT and assessed their cytotoxic effects on cancer cell lines.

- Synthesis and Evaluation : Thirteen new alkyl 4-(bis(4-fluorophenyl)methyl)piperazine-1-carbodithioate derivatives were synthesized, showing promising activity against the CDC25B enzyme with inhibition rates reaching up to 99% at a concentration of 20 µg/mL. Some compounds demonstrated significant inhibition against leukemia HL-60 cells with rates up to 54.59% at 40 µmol/L .

- Research Findings : A recent study synthesized piperazine-based dithiocarbamates, including MPCDT derivatives, and evaluated their antiproliferative potential against human lung cancer cell lines (A-549). The results indicated varying degrees of cell viability depending on the substituents on the aryl ring, emphasizing the influence of molecular structure on biological activity .

Spermicidal Applications

MPCDT has been explored for its potential as a spermicidal agent. The compound's ability to immobilize spermatozoa rapidly and effectively offers a new avenue for contraceptive methods.

- Mechanism of Action : Novel carbodithioates derived from MPCDT have been shown to target human sperm specifically without affecting the viability of beneficial vaginal flora such as Lactobacilli and HeLa cells. This selective toxicity positions MPCDT derivatives as promising candidates for vaginal contraceptives .

- Case Study : Compounds demonstrated rapid immobilization of spermatozoa within approximately 30 seconds at low concentrations, indicating their potential use in developing safe and effective contraceptive products .

Urease Inhibition

Recent studies have highlighted the role of MPCDT derivatives as urease inhibitors, which is particularly relevant in treating infections caused by Helicobacter pylori.

- Research Insights : Pyridylpiperazine-based carbodithioate derivatives synthesized from MPCDT were evaluated for their urease inhibitory activity. These compounds exhibited significant inhibition compared to standard drugs, marking them as potential therapeutic agents in managing bacterial infections linked to urease activity .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | MIC values <8 µg/mL for some metal complexes |

| Antitumor | Cytotoxic effects on cancer cell lines | Inhibition rates up to 99% against CDC25B |

| Spermicidal | Rapid immobilization of spermatozoa | Effective within 30 seconds at low concentrations |

| Urease Inhibition | Potential treatment for Helicobacter pylori infections | Significant inhibitory activity compared to standards |

Eigenschaften

CAS-Nummer |

111277-66-8 |

|---|---|

Molekularformel |

C6H12N2S2 |

Molekulargewicht |

176.3 g/mol |

IUPAC-Name |

methyl piperazine-1-carbodithioate |

InChI |

InChI=1S/C6H12N2S2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 |

InChI-Schlüssel |

WLBLAFYULDEUAB-UHFFFAOYSA-N |

SMILES |

CSC(=S)N1CCNCC1 |

Kanonische SMILES |

CSC(=S)N1CCNCC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.